molecular formula C14H16BrN3O2 B1404734 8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole CAS No. 1227955-14-7

8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole

Cat. No.: B1404734
CAS No.: 1227955-14-7
M. Wt: 338.2 g/mol
InChI Key: ZEXHJACCIBZJDD-UHFFFAOYSA-N
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Description

Historical Context of Indazole Chemistry

The historical development of indazole chemistry traces back to the pioneering work of Nobel laureate Emil Fischer in the early 1880s, who first synthesized indazoles from o-hydrazino cinnamic acid through thermal cyclization processes. Fischer's initial attempts to prepare the anhydride of o-hydrazinocinnamic acid unexpectedly yielded multiple products, one of which was confirmed to be indazole after careful analysis revealed its oxygen-free composition. This serendipitous discovery established the foundation for what would become a significant branch of heterocyclic chemistry.

Fischer's contributions to indazole chemistry were part of his broader investigations into nitrogen-containing heterocycles, which earned him the 1902 Nobel Prize in Chemistry. His work on phenylhydrazine derivatives, discovered in 1875, provided crucial synthetic tools for accessing indazole structures through condensation reactions with aldehydes and ketones. The phenylhydrazone chemistry developed by Fischer proved instrumental in establishing the relationship between indazoles and related heterocyclic systems, including the parent substance indigo.

The early synthetic methodologies developed by Fischer involved thermal cyclization reactions that proceeded through carefully controlled reaction conditions. His systematic approach to understanding the structural relationships between different nitrogen heterocycles provided the theoretical framework for subsequent generations of chemists to expand upon indazole synthesis and functionalization. The Fischer indole synthesis, although primarily focused on indole formation, established many of the fundamental principles that would later be applied to indazole chemistry.

Throughout the late 19th and early 20th centuries, the field expanded as researchers recognized the potential biological significance of indazole derivatives. The amphoteric nature of indazoles, with their ability to be protonated to indazolium cations or deprotonated to indazolate anions, made them particularly interesting for medicinal chemistry applications. The corresponding acid dissociation constant values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion, demonstrated the unique electronic properties of these heterocycles.

Significance in Heterocyclic Chemistry Research

The significance of indazole derivatives in heterocyclic chemistry research stems from their remarkable structural diversity and biological activity profiles, which have established them as privileged scaffolds in pharmaceutical development. Indazole systems demonstrate exceptional versatility as synthetic intermediates and pharmacophores, with the heterocyclic motif being widely recognized for its positive photophysical properties and therapeutic potential. The development of new synthetic methods for indazole scaffold construction has become a central focus in drug discovery programs, driven by the continued identification of bioactive indazole-containing natural products and synthetic compounds.

Recent advances in indazole synthesis have been particularly noteworthy for their emphasis on catalyst-based approaches and green chemistry methodologies. The extensive literature demonstrates notable progress achieved through transition metal catalysis, acid-base catalysis, and environmentally sustainable synthetic protocols. These methodological advances have enabled researchers to create an increasingly diverse array of indazole derivatives and analogs, facilitating their incorporation into pharmaceutical products and advanced organic materials.

The structural complexity achievable within indazole frameworks has been dramatically enhanced through the development of sophisticated synthetic strategies. Modern approaches include palladium-catalyzed cross-coupling reactions, rhodium-catalyzed cyclization processes, and innovative cascade reactions that construct multiple bonds in single synthetic operations. The ability to introduce diverse substitution patterns and functional groups has expanded the chemical space accessible through indazole chemistry, enabling the exploration of structure-activity relationships across numerous therapeutic areas.

Indazole derivatives have demonstrated significant potential in multiple areas of medicinal chemistry, including oncology, neuroscience, and inflammatory diseases. The heterocyclic system serves as a core structure in several marketed pharmaceuticals and experimental therapeutics. The 6-aminoindazole substructure, in particular, has shown exceptional promise as an anticancer pharmacophore, with numerous derivatives demonstrating potent cytotoxicity against various cancer cell lines. Similarly, 3-phenylindazole derivatives have emerged as important chemokine receptor antagonists with potential applications in autoimmune disorders.

Research Area Key Applications Notable Examples Therapeutic Targets
Oncology Anticancer agents 6-Aminoindazole derivatives Various cancer cell lines
Neuroscience LRRK2 inhibitors N-Heteroaryl indazoles Parkinson's disease
Autoimmune Chemokine antagonists 3-Phenylindazole derivatives Psoriasis treatment
Synthetic Chemistry Building blocks Functionalized indazoles Drug discovery

Prevalence of Cyclopenta-Fused Indazole Structures in Scientific Literature

The prevalence of cyclopenta-fused indazole structures in contemporary scientific literature reflects the growing recognition of these complex polycyclic systems as valuable synthetic targets and bioactive molecules. Recent publications have demonstrated significant interest in developing efficient synthetic methodologies for constructing fused bis-indazoles and related polycyclic indazole derivatives through innovative one-pot sequential strategies. These synthetic approaches often involve sophisticated cascade reactions that form multiple bonds and rings in single synthetic operations, highlighting the synthetic challenge and reward associated with these complex molecular architectures.

The synthesis of fused indazole systems typically involves advanced catalytic methodologies, including palladium-catalyzed intramolecular cross-dehydrogenative coupling reactions that construct the final polycyclic framework from carefully designed precursors. These synthetic strategies often begin with readily available starting materials such as o-azido aldehydes and primary amines, which undergo sequential transformations to generate the complex fused ring systems. The ability to form multiple bonds, including carbon-carbon and carbon-nitrogen bonds, in a single synthetic sequence represents a significant advancement in heterocyclic synthesis.

The prevalence of literature reports describing cyclopenta-fused indazole structures indicates their potential importance in various applications, from pharmaceutical development to materials science. The structural complexity of these systems provides unique three-dimensional architectures that can interact with biological targets in ways that simpler heterocycles cannot achieve. The rigid polycyclic frameworks often exhibit enhanced binding specificity and reduced conformational flexibility, properties that are highly valued in drug design and molecular recognition applications.

Research groups worldwide have contributed to the expanding knowledge base surrounding fused indazole chemistry, with publications spanning synthetic methodology development, biological evaluation, and mechanistic studies. The international collaboration evident in this research area demonstrates the global interest in these complex heterocyclic systems and their potential applications across multiple scientific disciplines.

Research Importance and Chemical Applications

The research importance of this compound and related structures extends across multiple domains of chemical science, encompassing synthetic methodology development, medicinal chemistry applications, and fundamental studies of heterocyclic reactivity. The compound's unique structural features make it a valuable intermediate for further chemical modifications, with the bromine substituent serving as a reactive handle for cross-coupling reactions and other synthetic transformations.

The chemical applications of this compound are particularly significant in the context of medicinal chemistry research, where complex polycyclic structures often exhibit enhanced biological activity profiles compared to simpler analogs. The presence of multiple functional groups within a rigid framework provides opportunities for selective molecular recognition and binding to biological targets. The nitro group introduces important electronic effects that can influence binding affinity and selectivity, while the bromine atom provides a site for structural diversification through established synthetic protocols.

Current research initiatives involving this compound and related structures focus on exploring their potential as synthetic intermediates for pharmaceutical development. The unique combination of structural features present in the molecule creates opportunities for developing novel therapeutic agents with improved efficacy and selectivity profiles. The saturated cyclopentane ring system contributes to the overall three-dimensional shape of the molecule, potentially enhancing its ability to interact with complex biological targets such as enzymes and receptors.

The compound's structural complexity also makes it an important subject for fundamental studies of heterocyclic chemistry, including investigations of electronic properties, conformational behavior, and reactivity patterns. Understanding these fundamental aspects of the molecule's behavior provides valuable insights that can guide the design of related compounds with optimized properties for specific applications.

Property Value Significance
Molecular Formula C₁₄H₁₆BrN₃O₂ Complex heterocyclic structure
Molecular Weight 338.2 g/mol Suitable for pharmaceutical applications
CAS Number 1227955-14-7 Unique chemical identifier
Functional Groups Bromo, Nitro, Methyl Diverse reactivity profile
Ring System Tetrahydrocyclopenta[f]indazole Rigid polycyclic framework

Properties

IUPAC Name

8-bromo-5,5,7,7-tetramethyl-4-nitro-1,6-dihydrocyclopenta[f]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-13(2)6-14(3,4)9-8(13)10(15)11-7(5-16-17-11)12(9)18(19)20/h5H,6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHJACCIBZJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C3=C(C=NN3)C(=C21)[N+](=O)[O-])Br)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145333
Record name 8-Bromo-1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-4-nitrocyclopent[f]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-14-7
Record name 8-Bromo-1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-4-nitrocyclopent[f]indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-4-nitrocyclopent[f]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by nitration under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, influencing its binding to enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Key Features Stability Applications/Activities
Target Compound 8-Br, 4-NO₂, 5,5,7,7-tetramethyl Fused cyclopentane ring; electron-withdrawing groups (Br, NO₂) High (commercially stable) Research intermediate; potential kinase/HNE inhibitor (inferred)
5-Bromo-1,5,6,7-tetrahydro-4H-indazol-4-one (8a) 5-Br, 4-ketone Non-fused cyclopentane; Br at position 5 Moderate (derivatives unstable) Human neutrophil elastase (HNE) inhibitor
Lonidamine 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid Dichlorobenzyl and carboxylic acid groups High Anticancer (clinical use)
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole 2-Br, phenyl-substituted imidazothiadiazole Non-indazole heterocycle Moderate Reactivity in substitution reactions

Key Observations:

Substituent Position : Bromine at position 8 (target compound) vs. position 5 (compound 8a) alters steric and electronic profiles. For example, bromine at position 5 in compound 8a allows substitution with N-methylpiperazine, but the resulting derivative (compound 11) is unstable, highlighting positional sensitivity .

Steric Effects : The tetramethyl groups in the target compound likely increase steric hindrance, reducing reactivity but improving metabolic stability compared to less substituted derivatives .

Biological Activity

8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole is a complex bicyclic compound notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

  • Molecular Formula : C14H16BrN3O2
  • Molecular Weight : 338.22 g/mol
  • CAS Number : 1227955-14-7

The presence of a bromine atom and a nitro group in its structure suggests potential reactivity and interaction with various biological targets .

Biological Activity Overview

Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities. These activities include:

  • Antimicrobial properties
  • Antitumor activity
  • Trypanocidal effects against Trypanosoma cruzi

These activities are attributed to the compound's structural complexity and the presence of functional groups that may enhance its reactivity .

The biological activity of this compound is likely mediated through various mechanisms:

  • Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity.

Antimicrobial Activity

A study evaluating various indazole derivatives demonstrated that some exhibited significant antimicrobial properties. While specific data for this compound is limited, related compounds showed promising results against bacterial strains .

Antitumor Potential

Research has indicated that nitro-substituted indazoles possess antitumor activity. For instance:

  • 6-Nitroindazole was found to have potential antitumor effects in vitro.

The structural similarities suggest that this compound could exhibit similar properties .

Trypanocidal Activity

In vitro studies on related indazole derivatives have shown effective trypanocidal activity against Trypanosoma cruzi. Compounds with similar structural motifs demonstrated low toxicity while maintaining high efficacy against the parasite .

Comparative Analysis with Related Compounds

A comparison of this compound with other related compounds highlights its unique profile:

Compound NameStructural FeaturesNotable Activities
4-Bromo-1H-indazoleContains bromine; simpler indazole structureAntimicrobial properties
6-NitroindazoleNitro group present; similar bicyclic structurePotential antitumor activity
1H-indazole derivativesVarious substitutions on indazole coreDiverse biological activities

This table illustrates how the unique substituents in this compound may confer distinct reactivity and biological profiles compared to its analogs .

Q & A

Q. Methodological Answer :

Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) and IR with computational predictions (DFT simulations).

Impurity Profiling : Use HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to detect byproducts affecting spectral clarity .

Collaborative Studies : Share raw data (e.g., NMR FID files) across labs to rule out instrumentation bias.

Advanced: What computational approaches model the reactivity of the nitro group in this compound?

Q. Methodological Answer :

Density Functional Theory (DFT) : Calculate charge distribution (e.g., nitro group’s electrophilicity) and transition states for substitution reactions.

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).

Process Simulation Tools : Aspen Plus or COMSOL for scaling up reactions (e.g., heat transfer in exothermic nitration) .

Basic: How to assess purity and identify impurities in synthesized batches?

Q. Methodological Answer :

HPLC/GC-MS : Use a C18 column (UV detection at 254 nm) with spiked reference standards (e.g., 8-chloro analogs for retention time comparison) .

TLC Monitoring : Hexane:ethyl acetate (3:1) to track reaction progress.

Elemental Analysis : Discrepancies >0.4% indicate impurities.

Advanced: What safety protocols are critical for handling this compound?

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (prevents inhalation of nitro compound dust) .

Storage : Inert atmosphere (argon) at –20°C to prevent degradation.

Spill Management : Neutralize with 10% sodium bicarbonate before disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole
Reactant of Route 2
Reactant of Route 2
8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.